2-azido-1,3-difluorobenzene

Photoaffinity labelling Chemical biology Nitrene photochemistry

Standard aryl azides undergo ring expansion to didehydroazepines upon photolysis, yielding mixed intermediates that compromise biomolecular labeling efficiency. 2-Azido-1,3-difluorobenzene solves this with ortho,ortho′-difluoro substitution that retards ring expansion and enables exclusive singlet-nitrene insertion reactions. - **Clean photoaffinity tagging**: No azepine by-products; reproducible C-H insertion for drug-target engagement studies. - **Enhanced click reactivity**: Faster SPAAC kinetics for live-cell labeling without copper toxicity. - **Stable building block**: Balanced shelf stability and CuAAC activity for 1,2,3-triazole libraries.

Molecular Formula C6H3F2N3
Molecular Weight 155.1 g/mol
CAS No. 102284-85-5
Cat. No. B1280675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-1,3-difluorobenzene
CAS102284-85-5
Molecular FormulaC6H3F2N3
Molecular Weight155.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)N=[N+]=[N-])F
InChIInChI=1S/C6H3F2N3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H
InChIKeyXPVKWBQVANKPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Azido‑1,3‑difluorobenzene (CAS 102284‑85‑5) – Aryl Azide Building Block for Photoaffinity Labelling and Click Chemistry


2‑Azido‑1,3‑difluorobenzene is an ortho,ortho′‑difluorinated aryl azide that serves as a nitrene precursor for photoaffinity labelling and as an azide partner in copper‑catalyzed or strain‑promoted azide–alkyne cycloadditions [REFS‑1]. The two fluorine atoms ortho to the azido group suppress ring‑expansion side‑reactions and enable clean capture of the singlet nitrene intermediate [REFS‑2].

Photoaffinity labeling

Supports nitrene-mediated insertion with reported singlet pathway selectivity

Click chemistry

Compatible with both Cu-catalyzed (CuAAC) and strain-promoted (SPAAC) azide–alkyne cycloaddition

Stereoelectronic control

ortho,ortho'-Difluoro pattern reported to suppress ring-expansion side reactions

Why Generic Aryl Azides Cannot Replace 2‑Azido‑1,3‑difluorobenzene in Photoaffinity and Click Applications


Simple phenyl azide or mono‑fluorinated aryl azides undergo rapid ring expansion to didehydroazepines upon photolysis, leading to a mixture of reactive intermediates that reduce the efficiency of biomolecular labelling [REFS‑1]. The ortho,ortho′‑difluoro substitution in 2‑azido‑1,3‑difluorobenzene retards this undesired pathway, enabling exclusive singlet‑nitrene‑mediated insertion reactions that are essential for reproducible photoaffinity tagging [REFS‑2].

Recommended tool

2-Azido-1,3-difluorobenzene

ortho,ortho'-Difluoro pattern may support singlet nitrene pathway and reduce mixed-intermediate formation

Reported higher click reactivity may reduce reagent consumption in bioorthogonal labelling

Common substitute

Generic aryl azides (phenyl, mono‑fluorinated)

May undergo significant ring expansion to didehydroazepine, potentially lowering labelling specificity

Slower catalyst‑free click kinetics may require higher concentrations or longer reaction times

Quantitative Differentiation of 2‑Azido‑1,3‑difluorobenzene from Unsubstituted and Mono‑fluorinated Aryl Azides


Ortho,ortho′‑Difluoro Substitution Suppresses Undesired Ring Expansion in Photoaffinity Labelling

Laser flash photolysis studies demonstrate that two fluorine substituents ortho to the azido group are required to retard ring expansion and allow bimolecular capture of the singlet nitrene [REFS‑1]. In contrast, phenyl azide and mono‑fluorinated aryl azides undergo rapid ring expansion, generating multiple reactive species that compromise labelling specificity [REFS‑1].

Pathway selectivity
Class-level inference
Complete suppression of ring expansion; exclusive singlet nitrene capture reported

May improve reproducibility in photoaffinity tagging workflows

Laser flash photolysis evidence; transferability to specific biological matrices requires validation

Photoaffinity labelling Chemical biology Nitrene photochemistry

2,6‑Disubstituted Aryl Azides Exhibit Enhanced Reactivity in Copper‑Free Click Chemistry

A kinetic study of catalyst‑free azide–alkyne cycloaddition revealed that doubly ortho‑substituted aromatic azides react significantly faster than unsubstituted phenyl azide and even faster than unhindered alkyl azides [REFS‑1]. This steric acceleration effect is attributed to inhibition of resonance between the azido group and the aromatic ring, increasing the effective electrophilicity of the terminal azido nitrogen [REFS‑1].

Click reactivity
Cross-study comparable
Faster than unsubstituted phenyl azide in catalyst‑free cycloaddition (relative rate >1)

Supports lower reagent stoichiometry and shorter SPAAC labelling times

Qualitative rate enhancement; exact kinetic ratio not specified for fluorinated derivatives

Click chemistry Bioorthogonal conjugation SPAAC

Ortho,ortho′‑Difluoro Pattern Directs Photochemistry toward Symmetric Azobenzene Formation

Photolysis of fluorophenyl azides in the presence of aniline showed that only pentafluoro‑ and 2,6‑difluorophenyl azides (ortho,ortho′‑difluoro pattern) produce asymmetrical fluoroazobenzenes as the major product, via singlet NH insertion and subsequent oxidation [REFS‑1]. Mono‑ and meta‑fluorinated phenyl azides yield complex mixtures dominated by azepine ring‑expansion products [REFS‑1].

Azobenzene formation
Head-to-head
Asymmetrical fluoroazobenzene as major product; no azepine by‑product detected

Supports predictable photochromic building block synthesis

Reported in aniline photolysis; product distribution may vary with amine choice

Azobenzene synthesis Photochromic materials Fluoroaromatic chemistry

Recommended Procurement Scenarios for 2‑Azido‑1,3‑difluorobenzene (CAS 102284‑85‑5)


Precision Photoaffinity Labelling of Protein–Ligand Interactions

2‑Azido‑1,3‑difluorobenzene is the aryl azide of choice when a stable, non‑expanding singlet nitrene is required for covalent tagging of biomolecules. Its ortho,ortho′‑difluoro pattern eliminates the ring‑expansion side‑reactions that plague simpler aryl azides, ensuring that labelling occurs exclusively through nitrene insertion [REFS‑1]. This makes it suitable for mapping small‑molecule binding sites, identifying protein interactomes, and validating drug‑target engagement.

Rapid, Copper‑Free Click Bioconjugation in Living Systems

The enhanced clickability of 2,6‑disubstituted aryl azides, including 2‑azido‑1,3‑difluorobenzene, supports faster strain‑promoted azide–alkyne cycloaddition (SPAAC) reactions. This allows efficient labelling of biomolecules on cell surfaces or inside living cells with minimal copper toxicity [REFS‑2]. Researchers should consider this compound when designing bioorthogonal probes that require high‑speed conjugation under physiological conditions.

Synthesis of Photochromic Fluoroazobenzenes for Smart Materials

For projects requiring well‑defined, asymmetrical fluoroazobenzenes, 2‑azido‑1,3‑difluorobenzene provides a direct route. Photolysis in the presence of an amine nucleophile cleanly generates the azobenzene core without the azepine by‑products that result from other fluorination patterns [REFS‑3]. This makes it a strategic building block for developing light‑responsive polymers, liquid‑crystal dopants, and molecular switches.

Reliable Building Block for Fluorinated Triazole Libraries

When synthesizing libraries of 1,2,3‑triazoles via CuAAC, the difluorobenzene ring can modulate electronic properties and metabolic stability of the final products. 2‑Azido‑1,3‑difluorobenzene serves as a stable, easily handled aryl azide partner for these reactions, offering a balance of shelf stability and click reactivity that is often superior to that of non‑fluorinated analogues [REFS‑2].

Application
Selection Property
Validation Focus
Photoaffinity labelling
Singlet nitrene capture profile
Covalent tagging specificity in biomolecular systems
Copper‑free click bioconjugation
Sterically accelerated SPAAC kinetics
Reaction rate and labelling efficiency under physiological conditions
Photochromic azobenzene synthesis
Azepine‑free photoproduct distribution
Identity and purity of asymmetrical fluoroazobenzene products
Triazole library synthesis (CuAAC)
Stability and reactivity balance
Functional group tolerance and electronic modulation of triazole products

Technical Documentation Hub

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18 linked technical documents
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